p97 ATPase Inhibition Potency: C-5 -CF₃ vs. Bioisosteric C-5 -SF₅ and C-5 -NO₂ Substituents
In the ADPGlo biochemical assay measuring inhibition of wild-type human p97 ATPase, the C-5 -CF₃ indole (compound 12, which corresponds to the methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate chemotype) exhibits an IC₅₀ of 4.7 ± 2.0 μM. Replacing the -CF₃ group with the larger and more electronegative pentafluorosulfanyl (-SF₅) bioisostere (compound 13) results in a ~4.6-fold loss of potency (IC₅₀ 21.5 ± 0.4 μM). Conversely, the C-5 -NO₂ analog (compound 23) is ~94-fold more potent (IC₅₀ 0.05 ± 0.04 μM). The -CF₃ analog occupies a distinct intermediate potency niche: weaker than -NO₂ and -CH₃, but substantially more potent than the -SF₅ replacement [1].
| Evidence Dimension | p97 ATPase inhibition (ADPGlo assay, IC₅₀ in μM) |
|---|---|
| Target Compound Data | 4.7 ± 2.0 μM (C-5 -CF₃; compound 12) |
| Comparator Or Baseline | C-5 -SF₅: 21.5 ± 0.4 μM (compound 13); C-5 -NO₂: 0.05 ± 0.04 μM (compound 23); C-5 -CH₃: 0.24 ± 0.11 μM (compound 24); C-5 -OCH₃: 0.71 ± 0.22 μM (compound 25); C-5 -OCF₃: 3.8 ± 0.8 μM (compound 26) |
| Quantified Difference | -CF₃ is 4.6-fold more potent than -SF₅; 94-fold less potent than -NO₂; 19.6-fold less potent than -CH₃; 6.6-fold less potent than -OCH₃ |
| Conditions | ADPGlo assay; 20 nM p97 ATPase WT; 100 μM ATP; recombinant human enzyme |
Why This Matters
The C-5 -CF₃ indole provides a distinct potency anchor point in p97 inhibitor SAR that is not replicated by any other C-5 substituent; selecting the -SF₅ analog would introduce a ~5-fold potency deficit, while the -NO₂ or -CH₃ analogs, though more potent, introduce different electronic and metabolic liabilities.
- [1] Alverez, C.; Arkin, M. R.; et al. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Med. Chem. Lett. 2015, 6 (12), 1225–1230. Table 1. View Source
